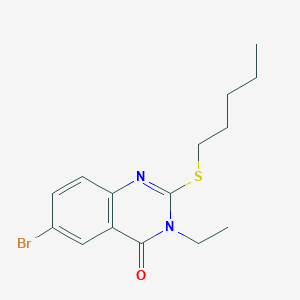![molecular formula C26H21NO4 B4133390 1-(3-hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133390.png)
1-(3-hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
The compound “1-(3-hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a chromeno ring system, which is a fused ring system incorporating a benzene ring and a pyran ring . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, or the Knorr pyrrole synthesis . The chromeno ring system could potentially be synthesized through a [4+2] cycloaddition (Diels-Alder reaction) or through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The aromaticity of the pyrrole and chromeno rings would contribute to the compound’s stability . The presence of the hydroxyphenyl and methylbenzyl groups would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions . The hydroxy group could potentially be involved in reactions such as esterification or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-15-6-9-17(10-7-15)14-27-23(18-4-3-5-19(28)13-18)22-24(29)20-12-16(2)8-11-21(20)31-25(22)26(27)30/h3-13,23,28H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUJKBTASDYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4133314.png)
![2-[(4-chlorophenyl)thio]-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4133320.png)
![methyl 2-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4133322.png)
![N-({2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4133340.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4133342.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4133348.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(1-methylbutyl)acetamide](/img/structure/B4133357.png)
![N-(5-chloro-2-methoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4133362.png)
![N-(2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4133367.png)
![2-benzyl-7-chloro-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133373.png)
![isopropyl 3-({[(4-methyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133378.png)
![N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4133381.png)
![2-(4-chlorophenoxy)-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4133387.png)